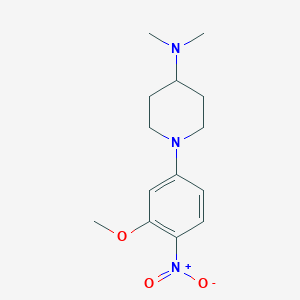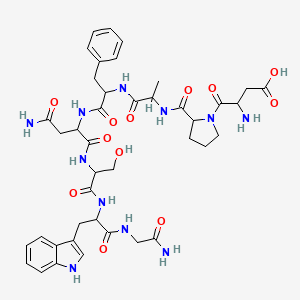
Leucokinin I
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Leucokinin I is a neuropeptide belonging to the leucokinin family, which was first discovered in the cockroach Leucophaea maderae. This family of peptides is known for its diverse functions in various invertebrates, particularly insects. This compound is composed of a sequence of amino acids: Aspartic acid-Proline-Alanine-Phenylalanine-Asparagine-Serine-Tryptophan-Glycine-amide. It plays a crucial role in regulating physiological processes such as fluid secretion and ion transport in Malpighian tubules of insects .
準備方法
Synthetic Routes and Reaction Conditions: Leucokinin I can be synthesized using solid-phase peptide synthesis (SPPS), a method commonly employed for the production of peptides. The synthesis involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of coupling reagents like N,N’-Diisopropylcarbodiimide (DIC) and OxymaPure, and deprotection steps using trifluoroacetic acid (TFA).
Industrial Production Methods: While industrial production methods for this compound are not extensively documented, the principles of SPPS can be scaled up for larger production. Automation of the synthesis process and optimization of reaction conditions can enhance yield and purity, making it feasible for industrial applications .
化学反応の分析
Types of Reactions: Leucokinin I primarily undergoes peptide bond formation and cleavage reactions. It can also participate in oxidation and reduction reactions, particularly involving the amino acid residues in its sequence.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or iodine can be used for the oxidation of tryptophan residues.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) can be used for reducing disulfide bonds if present.
Substitution: Amino acid residues can be substituted using specific reagents in SPPS.
Major Products: The major products formed from these reactions are modified peptides with altered sequences or structures, which can be used for studying structure-activity relationships .
科学的研究の応用
Leucokinin I has a wide range of applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Plays a role in understanding neuropeptide signaling and its effects on physiological processes in insects.
Industry: Used in the production of peptide-based products and as a reference standard in analytical techniques
作用機序
Leucokinin I exerts its effects by binding to G-protein-coupled receptors (GPCRs) on target cells. This binding triggers a cascade of intracellular signaling events, leading to the activation of second messengers such as calcium ions. In Malpighian tubules, this compound increases the rates of transepithelial sodium chloride and potassium chloride secretion by enhancing paracellular chloride conductance. This process is mediated by both intra- and extracellular calcium ions .
類似化合物との比較
Leucokinin I is unique among neuropeptides due to its specific sequence and functional roles. Similar compounds include other members of the leucokinin family, such as:
Leucokinin II: Similar in structure but with slight variations in amino acid sequence.
Drosophila Leucokinin: Found in the fruit fly Drosophila melanogaster, with a longer peptide sequence.
Anopheles Leucokinin: Identified in the mosquito Anopheles, with a sequence identical to Drosophila leucokinin in the bioactive C-terminal pentapeptide
These compounds share functional similarities but differ in their specific sequences and physiological roles, highlighting the diversity and specialization within the leucokinin family.
特性
IUPAC Name |
3-amino-4-[2-[[1-[[1-[[4-amino-1-[[1-[[1-[(2-amino-2-oxoethyl)amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H53N11O12/c1-21(47-40(63)31-12-7-13-52(31)41(64)25(42)16-34(56)57)35(58)48-27(14-22-8-3-2-4-9-22)37(60)50-29(17-32(43)54)38(61)51-30(20-53)39(62)49-28(36(59)46-19-33(44)55)15-23-18-45-26-11-6-5-10-24(23)26/h2-6,8-11,18,21,25,27-31,45,53H,7,12-17,19-20,42H2,1H3,(H2,43,54)(H2,44,55)(H,46,59)(H,47,63)(H,48,58)(H,49,62)(H,50,60)(H,51,61)(H,56,57) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADMFWPBDASJZNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NCC(=O)N)NC(=O)C4CCCN4C(=O)C(CC(=O)O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H53N11O12 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
891.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
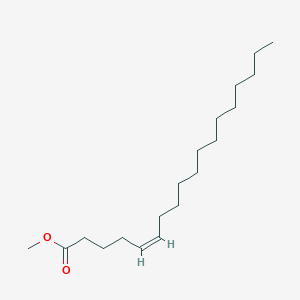
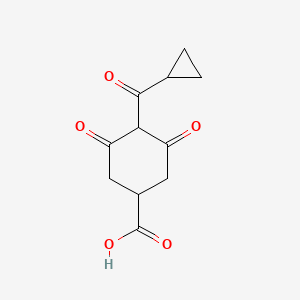
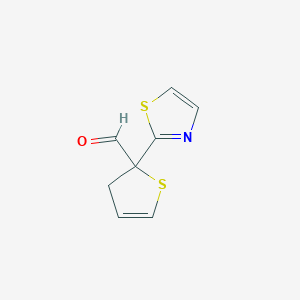
![(E)-1-N'-[(6-chloropyridin-3-yl)methyl]-1-N-methyl-2-nitroethene-1,1-diamine](/img/structure/B8261057.png)

![Phenol, 2-[2-amino-6-(4-methylphenyl)-4-pyrimidinyl]-4-bromo-](/img/structure/B8261075.png)
![2-(3,4-dihydroxyphenyl)-7-methoxy-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-chromen-4-one](/img/structure/B8261082.png)

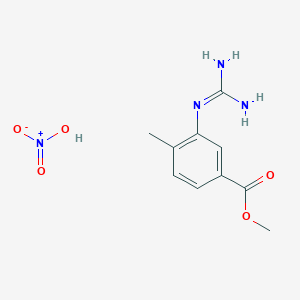
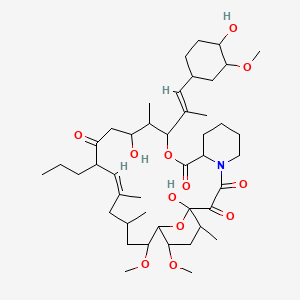
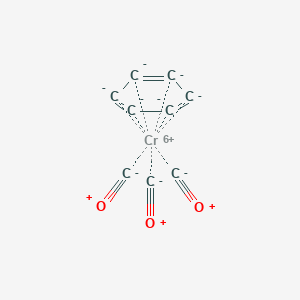
![13-(Hydroxymethyl)-5,5,9-trimethyltetracyclo[10.2.2.01,10.04,9]hexadecane-6,13-diol](/img/structure/B8261123.png)

